molecular formula C11H14N2OS B11885078 3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one CAS No. 5313-48-4

3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Cat. No.: B11885078
CAS No.: 5313-48-4
M. Wt: 222.31 g/mol
InChI Key: IEZWNCVKBXBPEL-UHFFFAOYSA-N
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Description

3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the thioxo group and the allyl substituent in this compound may contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzamide with an allyl isothiocyanate in the presence of a base, such as sodium hydroxide, to form the desired quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the allyl group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Substituted quinazolinone derivatives.

Scientific Research Applications

3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The thioxo group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The allyl group may enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one
  • 3-Allyl-2-oxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
  • 3-Allyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Uniqueness

3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is unique due to the presence of both the thioxo group and the allyl substituent, which may confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.

Properties

CAS No.

5313-48-4

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one

InChI

InChI=1S/C11H14N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h2H,1,3-7H2,(H,12,15)

InChI Key

IEZWNCVKBXBPEL-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(CCCC2)NC1=S

Origin of Product

United States

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